molecular formula C14H21N B13256265 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

Cat. No.: B13256265
M. Wt: 203.32 g/mol
InChI Key: BKKSQYMRSBAGOV-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C14H21N It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an amine group bonded to a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl halides.

    Attachment of the 4-methylphenylmethyl Group: This step involves the reaction of the cyclopentane derivative with 4-methylbenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine
  • 3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine
  • N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C14H21N/c1-11-3-6-13(7-4-11)10-15-14-8-5-12(2)9-14/h3-4,6-7,12,14-15H,5,8-10H2,1-2H3

InChI Key

BKKSQYMRSBAGOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=C(C=C2)C

Origin of Product

United States

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